molecular formula C12H11NO3 B15276991 6,7-Dimethoxyquinoline-3-carbaldehyde

6,7-Dimethoxyquinoline-3-carbaldehyde

Cat. No.: B15276991
M. Wt: 217.22 g/mol
InChI Key: SYZJYWHCZGHEKY-UHFFFAOYSA-N
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Description

6,7-Dimethoxyquinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H11NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two methoxy groups at the 6th and 7th positions and an aldehyde group at the 3rd position of the quinoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxyquinoline-3-carbaldehyde typically involves the reaction of 6,7-dimethoxyquinoline with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 6,7-dimethoxyquinoline reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxyquinoline-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

Scientific Research Applications

6,7-Dimethoxyquinoline-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxyquinoline-3-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxyquinoline-3-carbaldehyde is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity. Its aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

6,7-dimethoxyquinoline-3-carbaldehyde

InChI

InChI=1S/C12H11NO3/c1-15-11-4-9-3-8(7-14)6-13-10(9)5-12(11)16-2/h3-7H,1-2H3

InChI Key

SYZJYWHCZGHEKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1OC)C=O

Origin of Product

United States

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